Whitepaper: Strategic Integration of Methyl(1,3-oxazol-5-ylmethyl)amine (CAS 1065073-40-6) in Modern Drug Discovery
Whitepaper: Strategic Integration of Methyl(1,3-oxazol-5-ylmethyl)amine (CAS 1065073-40-6) in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of drug candidates. Methyl(1,3-oxazol-5-ylmethyl)amine (IUPAC: N-methyl-1-(oxazol-5-yl)methanamine), identified by [1], is a highly specialized, privileged scaffold.
By combining the robust bioisosteric properties of the oxazole ring with the versatile vectoring capabilities of a secondary methylamine, this building block allows researchers to bypass complex heterocycle synthesis and focus on late-stage diversification. This technical guide explores the physicochemical rationale, mechanistic utility, and self-validating synthetic protocols required to effectively integrate this moiety into novel active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Molecular Dynamics
The utility of CAS 1065073-40-6 is rooted in its precise physicochemical properties. When appended to a larger molecular framework, it predictably modulates the overall solubility, permeability, and ligand efficiency of the resulting compound.
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 1065073-40-6[1] | Unique identifier for procurement, QC, and regulatory tracking. |
| Molecular Formula | C₅H₈N₂O[1] | Low molecular weight (112.13 g/mol ) ensures high Ligand Efficiency (LE) when incorporated into a larger scaffold. |
| SMILES | CNCC1=CN=CO1[1] | Enables highly accurate in silico ADME predictions and molecular docking simulations. |
| Topological Polar Surface Area (TPSA) | 38.06 Ų[1] | Optimal for membrane permeability; keeps the final API well below the 90 Ų threshold required for Blood-Brain Barrier (BBB) penetration. |
| Predicted pKa (Amine) | ~8.5 - 9.0 | Ensures the secondary amine is predominantly protonated at physiological pH (7.4), drastically improving thermodynamic aqueous solubility via salt formation. |
Mechanistic Role in Medicinal Chemistry
As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler aliphatic amines or alternative heterocycles.
Bioisosterism & Metabolic Stability: The oxazole ring is a classical, highly effective bioisostere for amides and esters. According to[2], replacing an amide bond with an oxazole ring protects the molecule from enzymatic hydrolysis by proteases and amidases. This structural substitution significantly extends the in vivo half-life of peptidomimetics and small-molecule inhibitors without sacrificing the crucial hydrogen-bond acceptor geometry provided by the ring's nitrogen and oxygen atoms[3].
Vectoring & Hinge Binding: The 5-position of the oxazole ring provides a highly specific geometric vector. In kinase inhibitor design, the oxazole core frequently acts as a hinge-binder. The 5-methylamine substituent acts as a vector, directing the molecule out of the hydrophobic pocket and into solvent-exposed channels. This orientation not only improves solubility but also allows the basic amine to form stabilizing salt bridges with acidic residues (e.g., Aspartate or Glutamate) at the periphery of the active site.
Streamlining Synthesis: Historically, 5-substituted oxazoles were synthesized de novo via the [4], utilizing tosylmethyl isocyanide (TosMIC) and an aldehyde. By utilizing the pre-synthesized CAS 1065073-40-6 building block, chemists bypass this sensitive cycloaddition step, mitigating yield losses and accelerating structure-activity relationship (SAR) campaigns[5].
Synthetic Methodologies: Self-Validating Amide Coupling Protocol
The most common application for Methyl(1,3-oxazol-5-ylmethyl)amine is its coupling to a target carboxylic acid scaffold. To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an analytical checkpoint.
Objective:
Couple CAS 1065073-40-6 to a complex, stereochemically sensitive carboxylic acid.
Reagents:
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Target Carboxylic Acid (1.0 eq)
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Methyl(1,3-oxazol-5-ylmethyl)amine (1.2 eq)
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HATU (1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
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Activation of the Carboxylic Acid: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA dropwise. Stir for 15 minutes at room temperature.
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Causality: HATU is selected over traditional EDC/HOBt systems because the uronium-based reagent rapidly forms a highly reactive 7-aza-HOBt active ester. This minimizes the residence time of the activated acid, thereby suppressing potential epimerization of chiral alpha-centers.
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Validation: The solution will typically transition to a pale yellow color, visually indicating the successful formation of the active ester.
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Nucleophilic Amine Addition: Add Methyl(1,3-oxazol-5-ylmethyl)amine in a single portion. Stir the reaction at room temperature for 2 hours.
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Causality: DIPEA acts as a non-nucleophilic base to ensure the secondary amine of the oxazole building block (pKa ~8.5) remains deprotonated and highly nucleophilic, driving the reaction forward without competing for the active ester.
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In-Process Quality Control (QC): Withdraw a 5 µL aliquot, quench it in 1 mL of HPLC-grade Methanol, and inject it into the LC-MS.
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Validation: The protocol is self-validating; the reaction is only deemed complete when the UV trace shows >95% consumption of the starting acid and the MS spectra confirms the exclusive presence of the
target mass. If incomplete, an additional 0.2 eq of the amine is added.
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Aqueous Workup & Purification: Quench the main reaction with saturated aqueous
. Extract with EtOAc (3x).-
Causality: The basic aqueous wash effectively partitions unreacted acid and the water-soluble HATU byproduct (tetramethylurea) into the aqueous layer, leaving the highly pure oxazole-amide in the organic phase. Dry over
, concentrate, and purify via preparative HPLC.
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Workflow Visualization
The following diagram illustrates the self-validating synthetic and analytical workflow described above, ensuring high-fidelity generation of the target API.
Self-validating synthetic workflow for oxazole-amide coupling with integrated LC-MS QC checkpoints.
References
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Egyptian Journal of Basic and Applied Sciences (Taylor & Francis). URL:[Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Source: Molecules (NCBI/PMC). URL:[Link]
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Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Source: Medicinal Chemistry (Bentham Science). URL:[Link]
